molecular formula C11H11F3O3 B2529634 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane CAS No. 2411292-83-4

2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane

Cat. No.: B2529634
CAS No.: 2411292-83-4
M. Wt: 248.201
InChI Key: ORKXONGVPXHTOA-UHFFFAOYSA-N
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Description

2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is an epoxide derivative featuring a phenoxy moiety substituted with a methoxy (-OCH₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. This compound is synthesized via nucleophilic epoxide ring-opening reactions, often employing epichlorohydrin or similar epoxide precursors under basic conditions . Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which modulate electronic properties and reactivity.

Properties

IUPAC Name

2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-15-10-3-2-7(16-5-8-6-17-8)4-9(10)11(12,13)14/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKXONGVPXHTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane typically involves the reaction of 4-methoxy-3-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds containing the trifluoromethyl group. The presence of this group enhances biological activity due to its electronic properties, which can affect the molecule's interaction with biological targets. For instance, derivatives of oxirane compounds have shown significant antibacterial effects against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Oxirane Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosa19 mm diameter inhibition

Anticancer Properties

The compound has also been investigated for its anticancer properties. Trifluoromethyl-substituted compounds have been noted for their ability to inhibit cancer cell growth in various assays. For example, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited substantial growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, suggesting that similar structures may possess anticancer activity .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LinePercent Growth Inhibition (%)
6hSNB-1986.61
OVCAR-885.26

Material Science Applications

In material science, compounds like 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane are explored for their potential as epoxy resins and coatings due to their favorable mechanical properties and chemical resistance. The trifluoromethyl group may enhance the thermal stability and hydrophobicity of the resulting materials.

Agrochemical Applications

The compound's unique structure may also lend itself to applications in agrochemicals as a potential pesticide or herbicide. The trifluoromethyl moiety is known to improve bioactivity and stability in agricultural formulations, making it a candidate for further exploration in crop protection products.

Case Studies

  • Antimicrobial Screening : A study investigating the antimicrobial effects of various oxirane derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the electron-withdrawing nature of the trifluoromethyl group, which alters the electronic distribution within the molecule .
  • Anticancer Activity Investigation : Research on N-Aryl derivatives indicated that modifications at specific positions significantly impacted their efficacy against cancer cell lines, leading to new insights into structure-activity relationships that could guide future drug design .

Mechanism of Action

The mechanism of action of 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The target compound’s 4-methoxy group enhances solubility in polar solvents compared to purely trifluoromethyl-substituted analogues (e.g., 2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane) .
  • Reactivity: Nitro-substituted derivatives (e.g., 2-[(4-Nitrophenoxy)methyl]oxirane) exhibit higher electrophilicity, favoring nucleophilic attacks, whereas methoxy groups stabilize the epoxide ring .
  • Steric Considerations : Ortho-substituted trifluoromethyl groups (e.g., 2-[[2-(Trifluoromethyl)phenyl]methyl]oxirane) introduce steric bulk, reducing reaction yields in ring-opening reactions .

Physical and Spectroscopic Properties

Property Target Compound 2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane 2-[(4-Nitrophenoxy)methyl]oxirane
Melting Point (°C) Not reported Liquid at RT 45–47
Purity ≥98% (HPLC) 98.66% 96%
IR (C-O-C stretch) 1245 cm⁻¹ 1250 cm⁻¹ 1275 cm⁻¹
¹H NMR (δ, ppm) 3.75 (s, OCH₃), 4.25 (m, CH₂) 4.30 (m, CH₂) 8.20 (d, Ar-NO₂)

Insights :

  • The methoxy group in the target compound produces a distinct singlet at δ 3.75 ppm in ¹H NMR, absent in other analogues .
  • Nitro-substituted derivatives show downfield shifts in aromatic protons due to electron withdrawal .

Biological Activity

The compound 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane , also known by its CAS number 2411292-83-4, is a synthetic organic molecule characterized by its unique oxirane structure. This compound has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C11H11F3O3C_{11}H_{11}F_3O_3, with a molecular weight of 248.21 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₁H₁₁F₃O₃
Molecular Weight248.21 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting lipid metabolism and cellular signaling pathways.

  • Enzyme Inhibition : The compound's structure allows it to interact with enzymes that are crucial for fatty acid synthesis, similar to other oxirane derivatives that have shown inhibitory effects on fatty-acid synthase (FASN) .
  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in cells .

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several key findings:

  • Anticancer Potential : Similar compounds have been investigated for their anticancer properties, showing efficacy in inhibiting tumor growth in various cancer models .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to therapeutic effects in conditions characterized by chronic inflammation .

Study 1: Anticancer Activity

A study published in Medicinal Chemistry Research explored the anticancer effects of related oxirane compounds. The findings suggested that these compounds could inhibit cell proliferation in breast cancer cell lines through apoptosis induction . Although specific data on this compound was not included, the structural similarities imply potential efficacy.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of oxirane derivatives with FASN. It was found that certain modifications to the oxirane structure significantly increased inhibitory potency against FASN, suggesting a similar mechanism may apply to our compound of interest .

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